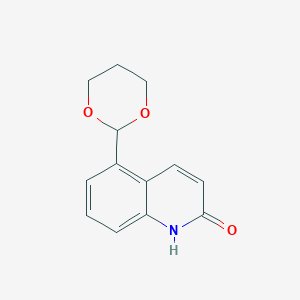

5-(1,3-Dioxan-2-yl)quinolin-2-ol

Description

5-(1,3-Dioxan-2-yl)quinolin-2-ol is a quinoline derivative featuring a 1,3-dioxane ring substituent at the 5-position and a hydroxyl group at the 2-position of the quinoline core. The 1,3-dioxane moiety is a six-membered heterocyclic ring containing two oxygen atoms, which can influence solubility, stability, and molecular interactions. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities .

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

5-(1,3-dioxan-2-yl)-1H-quinolin-2-one |

InChI |

InChI=1S/C13H13NO3/c15-12-6-5-9-10(3-1-4-11(9)14-12)13-16-7-2-8-17-13/h1,3-6,13H,2,7-8H2,(H,14,15) |

InChI Key |

PBDJPCRAQRIUGA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)C2=C3C=CC(=O)NC3=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as the carbonyl source . This method allows for the efficient synthesis of quinoline derivatives under mild conditions.

Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable and efficient synthetic routes. The use of transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, is common due to their high yields and selectivity . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Dioxan-2-yl)quinolin-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Chemistry: 5-(1,3-Dioxan-2-yl)quinolin-2-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The dioxane ring in this compound may enhance its binding affinity and selectivity towards specific biological targets .

Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them promising candidates for drug development .

Industry: In the industrial sector, quinoline derivatives are used as intermediates in the production of dyes, agrochemicals, and pharmaceuticals. The versatility of this compound makes it valuable in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxan-2-yl)quinolin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, by binding to their active sites . The dioxane ring may enhance the compound’s stability and binding affinity, contributing to its overall biological activity .

Comparison with Similar Compounds

3-(5-Substituted-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-ones

- Structure: Quinoline core with an oxadiazole ring at the 3-position and a ketone at the 2-position.

- Key Differences : The oxadiazole ring introduces electronegative nitrogen and oxygen atoms, increasing polarity compared to the dioxane-substituted compound. This may reduce lipophilicity (logP) and alter pharmacokinetic profiles.

- Activity : These compounds exhibit anticonvulsant properties, with substituents on the oxadiazole ring modulating efficacy .

- Synthesis : Requires cyclization of hydrazide intermediates, differing from typical dioxane-substituted compound syntheses .

5-(1,3-Dioxolan-2-yl)isoquinoline

- Structure: Isoquinoline core with a 5-membered 1,3-dioxolane ring at the 5-position.

- Key Differences : The smaller dioxolane ring (5-membered vs. 6-membered dioxane) may alter conformational flexibility and steric effects.

Benzpyrimoxan (5-(1,3-Dioxan-2-yl)-4-[4-(trifluoromethyl)benzyloxy]pyrimidine)

- Structure : Pyrimidine core with a dioxane ring and a trifluoromethylbenzyloxy group.

- Activity : Functions as a tyrosin kinase (TRK) inhibitor for cancer treatment.

- Physicochemical Properties : LogP = 3.42, indicating moderate lipophilicity; water solubility = 5.04 mg/L .

- Comparison: The dioxane ring in Benzpyrimoxan enhances stability and may contribute to its prolonged biological half-life compared to non-dioxane TRK inhibitors.

Functional Analogues with Hydroxyl Groups

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

- Structure: Dihydroquinoline scaffold with a hydroxyl group at the 7-position and a ketone at the 2-position.

- The hydroxyl group’s position (7 vs. 2) alters hydrogen-bonding patterns .

5-(4-Hydroxyphenyl)-3-(2-quinolinyl)-1H-indol-2-ol

- Structure: Indole-quinoline hybrid with hydroxyl groups on both the indole and phenyl moieties.

- Comparison: The additional indole ring introduces a planar, aromatic system, which may enhance DNA intercalation properties compared to simpler quinoline derivatives .

Physicochemical and Pharmacokinetic Comparison

*Estimated based on structural similarity.

Research Implications and Gaps

- Synthesis: The synthesis of this compound may involve coupling reactions between quinoline precursors and dioxane-containing intermediates, as seen in Benzpyrimoxan’s preparation .

- Activity Prediction: Given the TRK inhibition of Benzpyrimoxan and anticonvulsant activity of oxadiazole-quinoline hybrids, this compound could be explored for kinase modulation or neurological applications.

- Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the dioxane ring may enhance target affinity, as observed in pyrimidine derivatives .

Biological Activity

5-(1,3-Dioxan-2-yl)quinolin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a 1,3-dioxane ring and a hydroxyl group at the second position of the quinoline. This unique structure enhances its solubility and stability, making it an interesting candidate for medicinal chemistry applications. The presence of the dioxane moiety is believed to improve its interaction with biological targets, potentially increasing its bioavailability and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Preliminary findings suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. The compound's activity is likely influenced by its ability to bind to specific cellular targets involved in cancer progression.

Study on Anticancer Efficacy

A study conducted on derivatives of quinoline compounds demonstrated that those with structural similarities to this compound exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231). The compounds were tested at varying concentrations (10 µM to 25 µM), showing a significant decrease in cell viability at higher doses. For instance:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 10 | <47 |

| This compound | 25 | ~30 |

These results indicate a promising potential for further development as an anticancer agent.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Molecular docking analyses suggest that this compound may interact with enzymes such as CDK (Cyclin-dependent kinase), which are crucial in regulating the cell cycle and are often overexpressed in cancers. The binding energy observed in these studies indicates a strong interaction with target proteins.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. The following table summarizes compounds with similar structures and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Quinoline | Basic structure without substituents | Widely studied for various biological activities |

| 7-(1,3-Dioxan-2-yl)quinolin-2-amine | Amine group at position 2 | Potentially enhanced biological activity due to amine |

| Quinolin-2-one | Carbonyl group at position 2 | Known for distinct pharmacological properties |

| 1,3-Dioxane Derivatives | Contains dioxane but lacks quinoline core | Stability and solubility advantages |

The unique combination of a quinoline core with a hydroxyl group and a dioxane ring in this compound is believed to confer enhanced biological activities compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.